molecular formula C3H2ClNO2S2 B2884640 1,2-Thiazole-4-sulfonyl chloride CAS No. 88982-55-2

1,2-Thiazole-4-sulfonyl chloride

Cat. No.: B2884640
CAS No.: 88982-55-2
M. Wt: 183.62
InChI Key: MUFPOTAJVCGUEX-UHFFFAOYSA-N
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Description

1,2-Thiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H2ClNO2S2. It is a member of the isothiazole family, which is known for its unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship. This compound is widely utilized in medicinal chemistry and organic synthesis due to its reactivity and versatility .

Biochemical Analysis

Biochemical Properties

4-Isothiazolesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction often leads to the inhibition or modification of enzyme activity. For instance, 4-Isothiazolesulfonyl chloride can react with serine residues in the active sites of serine proteases, leading to enzyme inhibition . Additionally, it can modify cysteine residues in proteins, affecting their function and stability .

Cellular Effects

The effects of 4-Isothiazolesulfonyl chloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Isothiazolesulfonyl chloride has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in altered gene expression profiles and metabolic shifts within the cell. Moreover, its interaction with cellular proteins can disrupt normal cellular functions, potentially leading to cell cycle arrest or apoptosis .

Molecular Mechanism

At the molecular level, 4-Isothiazolesulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amino acid residues, such as serine, threonine, and cysteine, in proteins and enzymes. This covalent binding can inhibit enzyme activity by blocking the active site or inducing conformational changes that render the enzyme inactive . Additionally, 4-Isothiazolesulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing their ability to bind DNA and regulate transcription .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Isothiazolesulfonyl chloride over time are critical factors in its biochemical applications. In laboratory settings, it is essential to store this compound under appropriate conditions to prevent hydrolysis and degradation. Studies have shown that 4-Isothiazolesulfonyl chloride remains stable under dry, cool conditions but can degrade in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent enzyme inhibition and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Isothiazolesulfonyl chloride vary with different dosages in animal models. At low doses, it can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce toxic effects, including liver and kidney damage, due to its reactive nature and potential for off-target interactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effect without adverse outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazole-4-sulfonyl chloride typically involves the reaction of isothiazole with sulfonyl chloride under controlled conditions. One common method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield the desired product . Another approach involves the use of metal-catalyzed reactions, such as copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinic acids, and sulfonamide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Thiazole-4-sulfonyl chloride include:

Uniqueness

This compound is unique due to its high reactivity and versatility in forming sulfonamide bonds, which are crucial in the synthesis of biologically active molecules. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .

Biological Activity

1,2-Thiazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The sulfonyl chloride functional group enhances its reactivity, making it a versatile intermediate in chemical synthesis.

Antimicrobial Properties

This compound and its derivatives have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungal pathogens. For example, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 4.01 mM .

CompoundTarget OrganismMIC (mM)
This compoundStaphylococcus aureus3.91
Derivative ACandida albicans4.01
Derivative BEscherichia coli2.80

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds derived from this structure have been shown to inhibit the growth of breast cancer cells by interfering with the PI3K/Akt/mTOR pathway .

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of thiazole derivatives suggest that they may act on voltage-gated sodium channels (VGSC). In animal models, certain thiazole-bearing analogues exhibited significant protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Cellular Pathway Modulation : The compound influences several biochemical pathways, leading to altered cellular processes such as apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. Studies indicate that substituents on the thiazole ring significantly impact biological activity:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., Cl, Br) on the aromatic ring enhances antimicrobial activity.
  • Hydrophobic Moieties : Incorporation of hydrophobic groups improves interaction with biological membranes, increasing potency against pathogens .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of bacterial and fungal strains, demonstrating their potential as new antibiotic candidates.
  • Anticancer Research : Another study focused on the synthesis of novel thiazole-based compounds that showed promising results in inhibiting tumor growth in vitro and in vivo models.

Properties

IUPAC Name

1,2-thiazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFPOTAJVCGUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-55-2
Record name 1,2-thiazole-4-sulfonyl chloride
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